molecular formula C10H7F3O2 B102191 m-Trifluoromethyl cinnamic acid CAS No. 16642-87-8

m-Trifluoromethyl cinnamic acid

Cat. No. B102191
CAS RN: 16642-87-8
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Trifluoromethyl cinnamic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. It is a member of the cinnamic acid family, which is a group of aromatic organic compounds with a phenylacrylic acid structure. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid makes it a unique compound with distinct properties and potential applications.

Mechanism Of Action

The mechanism of action of m-Trifluoromethyl cinnamic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid is believed to play a crucial role in its mechanism of action.

Biochemical And Physiological Effects

Studies have shown that m-Trifluoromethyl cinnamic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a positive effect on blood glucose levels and insulin resistance. These effects make m-Trifluoromethyl cinnamic acid a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using m-Trifluoromethyl cinnamic acid in lab experiments include its unique properties, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using m-Trifluoromethyl cinnamic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research on m-Trifluoromethyl cinnamic acid. These include:
1. Further studies on the mechanism of action of m-Trifluoromethyl cinnamic acid to better understand its potential applications in various fields.
2. Development of new drugs and materials based on the unique properties of m-Trifluoromethyl cinnamic acid.
3. Investigation of the potential toxicity of m-Trifluoromethyl cinnamic acid and its effects on the environment.
4. Exploration of new synthesis methods for m-Trifluoromethyl cinnamic acid to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, m-Trifluoromethyl cinnamic acid is a unique compound with distinct properties and potential applications in various fields. It has been the subject of extensive scientific research and has shown promising results in the development of new drugs and materials. Further research on m-Trifluoromethyl cinnamic acid is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of m-Trifluoromethyl cinnamic acid involves the reaction of trifluoromethyl benzaldehyde with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of m-Trifluoromethyl cinnamic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

M-Trifluoromethyl cinnamic acid has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. The unique properties of m-Trifluoromethyl cinnamic acid make it a promising candidate for the development of new drugs and materials.

properties

CAS RN

16642-87-8

Product Name

m-Trifluoromethyl cinnamic acid

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4-

InChI Key

KSBWHDDGWSYETA-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O

Other CAS RN

16642-87-8

synonyms

META-(TRIFLUOROMETHYL)-CINNAMICACID

Origin of Product

United States

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